molecular formula C22H34O4 B12552429 Ethyl 12-(4-acetylphenoxy)dodecanoate CAS No. 142726-11-2

Ethyl 12-(4-acetylphenoxy)dodecanoate

Cat. No.: B12552429
CAS No.: 142726-11-2
M. Wt: 362.5 g/mol
InChI Key: CJUZVKOFEUGYOO-UHFFFAOYSA-N
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Description

Ethyl 12-(4-acetylphenoxy)dodecanoate is an organic compound with the molecular formula C22H34O4 It is an ester derivative of dodecanoic acid, featuring an acetylphenoxy group attached to the dodecanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 12-(4-acetylphenoxy)dodecanoate typically involves the esterification of dodecanoic acid with ethanol in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then reacted with 4-acetylphenol to yield the final product. The reaction conditions often include:

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Temperature: 60-80°C

    Solvent: Toluene or dichloromethane

    Reaction Time: 4-6 hours

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as Amberlyst-15, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 12-(4-acetylphenoxy)dodecanoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Major Products:

    Oxidation: Formation of 12-(4-carboxyphenoxy)dodecanoic acid.

    Reduction: Formation of 12-(4-hydroxyphenoxy)dodecanol.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 12-(4-acetylphenoxy)dodecanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable linkages with therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of Ethyl 12-(4-acetylphenoxy)dodecanoate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Ethyl 12-(4-acetylphenoxy)dodecanoate can be compared with other similar compounds, such as:

    Ethyl 12-oxododecanoate: Similar in structure but lacks the acetylphenoxy group, resulting in different chemical reactivity and applications.

    4-(4-acetylphenoxy)butanoic acid: Contains a shorter carbon chain, leading to different physical and chemical properties.

    Dodecanoic acid derivatives: Various derivatives with different functional groups, each exhibiting unique properties and applications.

Properties

CAS No.

142726-11-2

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

ethyl 12-(4-acetylphenoxy)dodecanoate

InChI

InChI=1S/C22H34O4/c1-3-25-22(24)13-11-9-7-5-4-6-8-10-12-18-26-21-16-14-20(15-17-21)19(2)23/h14-17H,3-13,18H2,1-2H3

InChI Key

CJUZVKOFEUGYOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

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